molecular formula C21H17N B8483044 9-(4-Vinylbenzyl)-9H-carbazole CAS No. 60181-05-7

9-(4-Vinylbenzyl)-9H-carbazole

Cat. No.: B8483044
CAS No.: 60181-05-7
M. Wt: 283.4 g/mol
InChI Key: NHIZBKTYLXRSOL-UHFFFAOYSA-N
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Description

9-(4-Vinylbenzyl)-9H-carbazole is a useful research compound. Its molecular formula is C21H17N and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

60181-05-7

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

9-[(4-ethenylphenyl)methyl]carbazole

InChI

InChI=1S/C21H17N/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14H,1,15H2

InChI Key

NHIZBKTYLXRSOL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42

Related CAS

63413-73-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbazole was reacted with 1.5-fold excess of 4-vinylbenzyl chloride in benzene/water using NaOH as a base, and benzyltriethylammonium chloride as phase catalyst to afford 4-(9-carbazolyl)methylstyrene (CMS) at 80° C. for 5 h. The reaction mixture was extracted with chloroform and the organic layer washed with water, evaporated, and washed with hexane several times. The solid was dissolved in and recrystallized from diethyl ether at −20° C. Yield: 80%. The solid monomer was dried over P205 at 10-6 mmHg for 1 week and then dissolved in anhydrous THF and stored at −30° C. in glass ampoules under high vacuum. This reaction scheme is schematically shown in FIG. 2. The monomer is characterized by using 1H-NMR, 13C-NMR and FT-IR. Undesirable side-reaction of the monomer prepared is seen in FIG. 1.
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